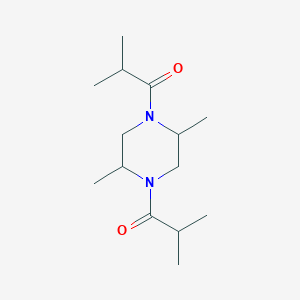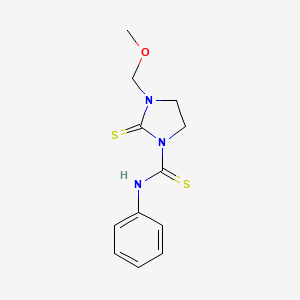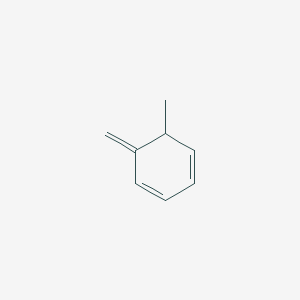![molecular formula C20H18N2 B14387462 [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile CAS No. 89732-13-8](/img/structure/B14387462.png)
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile involves several steps. One common synthetic route includes the condensation of 2-methylindole with cinnamaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to yield the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted indole derivatives.
Aplicaciones Científicas De Investigación
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development.
Industry: The compound may also find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to their diverse biological activities. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of these receptors and influencing various physiological processes .
Comparación Con Compuestos Similares
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid that serves as a precursor to several important biomolecules, including serotonin and melatonin.
Indole-3-acetic acid: A plant hormone that plays a crucial role in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, stiffness, and swelling.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89732-13-8 |
|---|---|
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[2-methyl-7-(3-phenylprop-1-enyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C20H18N2/c1-15-18(13-14-21)19-12-6-11-17(20(19)22-15)10-5-9-16-7-3-2-4-8-16/h2-8,10-12,22H,9,13H2,1H3 |
Clave InChI |
LXZOZARCESETRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC(=C2N1)C=CCC3=CC=CC=C3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


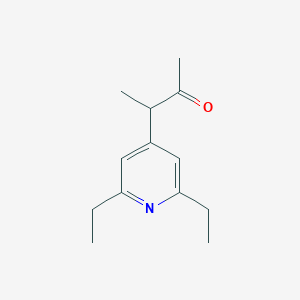
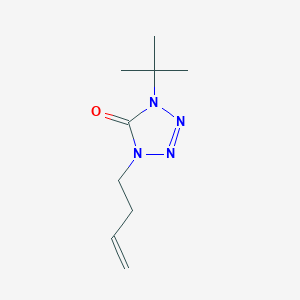
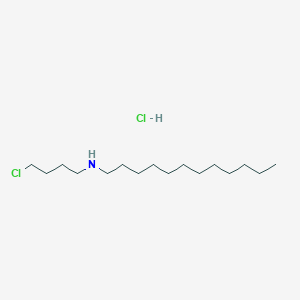
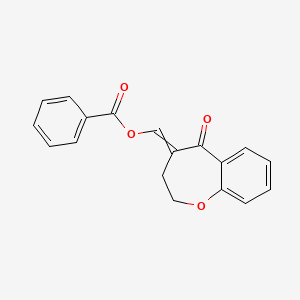
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)

